Rutin hydrate 95
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rutin hydrate 95 is a complex flavonoid compound. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This particular compound is notable for its multiple hydroxyl groups, which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the chromen-4-one coreCommon reagents used in these reactions include phenolic compounds, glycosyl donors, and various catalysts to facilitate the glycosylation process .
Industrial Production Methods
Industrial production methods for this compound often involve biotechnological approaches, such as using plant cell cultures or microbial fermentation to produce the flavonoid in large quantities. These methods are preferred due to their sustainability and efficiency compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids.
Biology: Investigated for its role in plant defense mechanisms and its antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Used in the development of natural antioxidants for food preservation and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. It also interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Shares structural similarities and has been studied for its neuroprotective effects.
Uniqueness
What sets Rutin hydrate 95 apart is its unique glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLBWFFSGHKUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.